Bienvenue dans la boutique en ligne BenchChem!

2'-Deoxy-2'-fluoroarabinoadenosine

Deoxycytidine kinase (dCK) Ribonucleotide reductase (RR) Drug resistance

Essential nucleoside analog for dCK-independent resistance studies (no dCK loss vs. cladribine/clofarabine), RR inhibitor combination research (20-fold sensitization), and dual RNA/DNA incorporation experiments. Also used as a 2'F-ANA building block. Differentiated from standard PNAs—verify correct compound for your mechanistic study.

Molecular Formula C10H12FN5O3
Molecular Weight 269.23 g/mol
Cat. No. B12371481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoroarabinoadenosine
Molecular FormulaC10H12FN5O3
Molecular Weight269.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N
InChIInChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7?,10-/m1/s1
InChIKeyZGYYPTJWJBEXBC-ZBFRNQRKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A) - Procurement Considerations for Purine Nucleoside Analogs in Antiviral and Anticancer Research


2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A, CAS: 20227-41-2) is a purine nucleoside analog characterized by a fluorine atom substitution at the 2' position of the arabinofuranosyl sugar moiety. It functions as an antimetabolite, requiring intracellular conversion to its active 5'-triphosphate metabolite (F-ara-ATP) to exert biological activity . Its primary mechanism involves interference with DNA synthesis and repair, leading to apoptosis in susceptible cells [1]. As the active metabolite of the prodrug fludarabine phosphate, F-ara-A serves as a critical research compound for investigating nucleoside analog mechanisms of action, DNA methylation inhibition, and as a building block for modified oligonucleotides (2'F-ANA) .

2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A) - Why Substitution with Other Purine Nucleoside Analogs is Not Straightforward


Purine nucleoside analogs (PNAs) such as fludarabine (F-ara-A's prodrug form), cladribine (2-CdA), and clofarabine (CAFdA) share a common adenosine-like structure and a similar general mechanism of cytotoxicity, including inhibition of DNA synthesis [1]. However, critical differences in their metabolic activation pathways, transport mechanisms, and resistance profiles prevent their simple interchangeability in research applications. While these analogs are all activated by deoxycytidine kinase (dCK), the degree to which cells rely on this pathway varies significantly, leading to distinct resistance patterns. Specifically, resistance to F-ara-A is mechanistically distinct from resistance to cladribine and clofarabine, as detailed in the quantitative evidence below [2]. Consequently, substituting one PNA for another in an experimental system can yield divergent and non-comparable results, underscoring the necessity of selecting the specific analog aligned with the research question.

2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A) - Head-to-Head Quantitative Differentiation Against Comparator Purine Nucleoside Analogs


F-ara-A vs. Cladribine (2-CdA) and Clofarabine (CAFdA): Divergent Mechanisms of Acquired Resistance in Leukemic Cell Lines

In a head-to-head comparison using a human T-lymphoblastic leukemia cell line (CCRF-CEM), the mechanisms of acquired resistance to fludarabine (F-ara-A), cladribine (CdA), and clofarabine (CAFdA) were shown to be fundamentally different. The F-ara-A resistant cell line displayed only a 20% reduction in deoxycytidine kinase (dCK) activity, the primary activating enzyme, whereas the CdA and CAFdA resistant lines exhibited a profound deficiency, with dCK activity falling to <5% of the parental line [1].

Deoxycytidine kinase (dCK) Ribonucleotide reductase (RR) Drug resistance

F-ara-A vs. Cladribine and Clofarabine: Enhanced Sensitivity to Ribonucleotide Reductase (RR) Inhibition in Resistant Cells

The same head-to-head study on CCRF-CEM resistant sublines revealed a divergent pattern in ribonucleotide reductase (RR) activity. F-ara-A resistant cells exhibited higher RR activity compared to the parental cells, which was associated with increased levels of the R2 subunit [1]. In contrast, the CdA and CAFdA resistant cells showed decreased RR activity [1]. This biochemical divergence has functional consequences: co-incubation of F-ara-A with the RR inhibitor didox resulted in a 20-fold enhancement of cytotoxicity specifically in the F-ara-A resistant cells [1].

Ribonucleotide reductase (RR) Combination therapy Chemosensitization

F-ara-A vs. Ara-A (Vidarabine) and Ara-C (Cytarabine): Unique Incorporation into Both RNA and DNA

A cross-study comparable evaluation of nucleic acid incorporation patterns demonstrates that F-ara-A possesses a distinct biochemical fate compared to other arabinosyl nucleosides. In HL-60 cells, F-ara-A was shown to incorporate into both RNA and DNA, as monitored by cesium sulfate gradient centrifugation [1]. This contrasts sharply with findings for 1-β-D-arabinofuranosylcytosine (ara-C) and 9-β-arabinofuranosyladenine (ara-A), which were previously found to incorporate only into DNA [1].

Nucleic acid incorporation Mechanism of action HL-60 cells

F-ara-A vs. Cladribine and Clofarabine: Divergent Nucleoside Transporter Affinity (hENT1/hCNT3)

A comparative transport study using recombinant human nucleoside transporters in Xenopus laevis oocytes and Saccharomyces cerevisiae revealed differential uptake profiles among the purine analogs [1]. F-ara-A (fludarabine) showed transportability by human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporter 3 (hCNT3), but the uptake rate was significantly lower than that of clofarabine (Cl-F-ara-A) in hENT1-expressing systems [1].

Nucleoside transporters hENT1 hCNT3 Cellular uptake

2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A) - Primary Research and Industrial Application Scenarios Based on Quantitative Differentiation


Investigating Purine Nucleoside Analog (PNA) Resistance Mechanisms with Divergent dCK Dependence

In experiments aimed at elucidating mechanisms of acquired resistance to nucleoside analogs, F-ara-A serves as a critical comparator. As demonstrated in Section 3, resistance to F-ara-A does not primarily stem from a profound loss of deoxycytidine kinase (dCK) activity, unlike cladribine and clofarabine resistance which are characterized by a >95% reduction in dCK activity [1]. This makes F-ara-A the PNA of choice for studying resistance pathways that are independent of dCK downregulation, such as increased ribonucleotide reductase activity or altered apoptosis signaling.

Evaluating Combination Strategies with Ribonucleotide Reductase (RR) Inhibitors

F-ara-A is uniquely suited for research into combination therapies involving ribonucleotide reductase (RR) inhibitors. The 20-fold sensitization of F-ara-A-resistant cells to the RR inhibitor didox, as established in Section 3, provides a strong, quantifiable rationale for its use over other PNAs [1]. This scenario is particularly relevant for developing strategies to overcome fludarabine resistance in chronic lymphocytic leukemia (CLL) and other lymphoid malignancies.

Mechanistic Studies of Dual RNA and DNA Incorporation by Nucleoside Analogs

For research aimed at understanding the cellular consequences of nucleoside analog incorporation into both RNA and DNA, F-ara-A is an essential tool. The cross-study evidence from Section 3 confirms that F-ara-A incorporates into both nucleic acid species in HL-60 cells, a property not shared by the closely related compounds ara-A and ara-C which are exclusively incorporated into DNA [2]. This makes F-ara-A a valuable agent for dissecting the relative contributions of RNA vs. DNA incorporation to the overall cytotoxic and differentiation-inducing effects of antimetabolites.

Oligonucleotide Synthesis and Nucleic Acid Chemical Biology

As a 2'-deoxy-2'-fluoroarabinonucleoside (araF-N), F-ara-A is a fundamental building block for the synthesis of 2'-deoxy-2'-fluoroarabinonucleic acids (2'F-ANA) . These modified oligonucleotides exhibit unique conformational properties and resistance to nuclease degradation, making them valuable tools in antisense therapeutics, siRNA design, and aptamer development. The compound's use in this capacity is distinct from its role as an antimetabolite and represents a primary industrial application in the production of high-value nucleic acid reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Deoxy-2'-fluoroarabinoadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.